Di-tert-butyl peroxide
Overview
Description
Di-tert-butyl peroxide is an organic compound consisting of a peroxide group bonded to two tert-butyl groups. It is one of the most stable organic peroxides due to the bulky tert-butyl groups. This compound is a colorless liquid at room temperature and is widely used as a radical initiator in organic synthesis and polymer chemistry .
Scientific Research Applications
Di-tert-butyl peroxide has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
DTBP is an organic compound consisting of a peroxide group bonded to two tert-butyl groups . Its primary targets are various chemical reactions where it acts as a radical initiator .
Mode of Action
The peroxide bond in DTBP undergoes homolysis at temperatures above 100 °C . This decomposition reaction proceeds via the generation of methyl radicals . The radicals then interact with other molecules, initiating various chemical reactions .
Biochemical Pathways
DTBP is often used in organic synthesis and polymer chemistry . It can initiate free radical polymerization, a process critical for creating various types of polymers . Additionally, it can be used in the esterification of primary benzylic C-H bonds with carboxylic acids .
Pharmacokinetics
The activation energy and frequency factor, key parameters in chemical kinetics, have been studied extensively .
Result of Action
The primary result of DTBP’s action is the initiation of free radical reactions. These reactions lead to various outcomes depending on the specific reactants involved. For example, it can lead to the formation of polymers in polymer chemistry or the creation of new compounds in organic synthesis .
Action Environment
The efficacy and stability of DTBP are influenced by environmental factors such as temperature . It is one of the most stable organic peroxides, due to the tert-butyl groups being bulky . It should be handled with care as it is flammable and can cause irritation .
Safety and Hazards
DTBP is an irritant to the nose, eyes, and skin . It is also flammable, so it should be handled with care . Safety precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting it in eyes, on skin, or on clothing, avoiding ingestion and inhalation, keeping away from clothing and other combustible materials, and keeping away from open flames, hot surfaces and sources of ignition .
Future Directions
DTBP has been a model compound for studying thermokinetics of organic peroxide and standardization of the DSC or adiabatic calorimeter . It has been used in engines where oxygen is limited, since the molecule supplies both the oxidizer and the fuel . It has also been used in the synthesis of oxindole and in the study of the effects of DTBP on waste cooking oil biodiesel-diesel blends .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Di-tert-butyl peroxide are largely defined by its peroxy oxygen bond (–O–O–), which can easily be broken down due to its highly active characteristics . This bond undergoes homolytic decomposition, releasing heat and non-condensable gases . The thermal decomposition of this compound obeys the n-th order reaction and the type of Arrhenius equation .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its thermal decomposition. The cleavage of the O–O bond is fundamental to its reactivity . This decomposition can be influenced by various factors, including the presence of other molecules and the temperature .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its thermal decomposition is a key factor in these temporal effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butyl peroxide can be synthesized by the reaction of tert-butyl alcohol with hydrogen peroxide in the presence of an acidic ion exchange resin as a catalyst. The reaction is carried out under reflux conditions, followed by cooling, standing, and separation to obtain the this compound solution .
Industrial Production Methods: In industrial settings, this compound is produced by mixing sulfuric acid, hydrogen peroxide, and phosphotungstic acid with tert-butyl alcohol. The reaction is conducted at temperatures ranging from 20 to 60 degrees Celsius for 0.5 to 5 hours. The crude product is then separated, and the oil phase is subjected to decompression and rectification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl peroxide undergoes homolysis at temperatures above 100 degrees Celsius, leading to the formation of tert-butoxy radicals. This property makes it an effective radical initiator in various chemical reactions .
Common Reagents and Conditions:
Oxidation Reactions: this compound is used as an oxidant in esterification reactions of primary benzylic C-H bonds with carboxylic acids, catalyzed by ionic iron(III) complexes.
Substitution Reactions: It is used in cross-coupling reactions of anilines with alkylborane reagents to produce N-alkylated anilines.
Major Products Formed:
Comparison with Similar Compounds
- tert-Butyl hydroperoxide
- Bis(trimethylsilyl) peroxide
- tert-Butyl cumyl peroxide
- Di(tert-butylperoxyisopropyl)benzene
Comparison: Di-tert-butyl peroxide is unique due to its high stability and effectiveness as a radical initiator. Compared to tert-butyl hydroperoxide, it is more stable and less prone to explosive decomposition. Bis(trimethylsilyl) peroxide and tert-butyl cumyl peroxide also serve as radical initiators, but this compound is preferred for its higher thermal stability and ease of handling .
Properties
IUPAC Name |
2-tert-butylperoxy-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C8H18O2/c1-7(2,3)9-10-8(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXWFXONGKSEMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2, Array, (CH3)3COOC(CH3)3 | |
Record name | DI-TERT-BUTYL PEROXIDE | |
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Record name | DI-tert-BUTYL PEROXIDE | |
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Record name | di-t-butyl peroxide | |
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DSSTOX Substance ID |
DTXSID2024955 | |
Record name | Di-tert-butyl peroxide | |
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Molecular Weight |
146.23 g/mol | |
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Physical Description |
Di-tert-butyl peroxide is a clear colorless liquid. (NTP, 1992), Liquid, Clear, water-white or yellow liquid; Insoluble in water; [HSDB] Faintly yellow clear liquid; Insoluble in water; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | DI-TERT-BUTYL PEROXIDE | |
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Record name | Peroxide, bis(1,1-dimethylethyl) | |
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Boiling Point |
232 °F at 760 mmHg (NTP, 1992), 111 °C | |
Record name | DI-TERT-BUTYL PEROXIDE | |
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Record name | Bis(1,1-dimethylethyl)peroxide | |
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Flash Point |
65 °F (NTP, 1992), 1 °C (34 °F) - closed cup, 65 °F (18 °C) - open cup, 12 °C - closed cup, 12 °C c.c. | |
Record name | DI-TERT-BUTYL PEROXIDE | |
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Record name | Bis(1,1-dimethylethyl)peroxide | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 100 mg/L at 25 °C, In water, 1.71 mg/L at 20 °C, pH 8.1, Insoluble in water, Soluble in styrene, ketones, most aliphatic and aromatic hydrocarbons, For more Solubility (Complete) data for Bis(1,1-dimethylethyl)peroxide (6 total), please visit the HSDB record page., Solubility in water: none | |
Record name | DI-TERT-BUTYL PEROXIDE | |
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Record name | Bis(1,1-dimethylethyl)peroxide | |
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Density |
0.704 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7910 at 25 °C/25 °C, Relative density (water = 1): 0.8 | |
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Vapor Density |
5.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.03, Relative vapor density (air = 1): 5 | |
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Vapor Pressure |
19.51 mmHg at 68 °F (NTP, 1992), 25.1 [mmHg], 25.1 mm Hg at 25 °C /calculated from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 2.6 | |
Record name | DI-TERT-BUTYL PEROXIDE | |
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Color/Form |
Clear, water-white liquid, Liquid at 20 °C, Yellow liquid | |
CAS No. |
110-05-4 | |
Record name | DI-TERT-BUTYL PEROXIDE | |
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Melting Point |
-40 °F (NTP, 1992), -40 °C, MP: -29 °C | |
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URL | https://cameochemicals.noaa.gov/chemical/6178 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bis(1,1-dimethylethyl)peroxide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1326 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DI-tert-BUTYL PEROXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1019 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.